3,5-Dichloro-2-pyridone
Overview
Description
3,5-Dichloro-2-pyridone is a chemical compound with the molecular formula C5H3Cl2NO and a molecular weight of 163.989 . It is also known by other names such as 3,5-Dichloro-2-hydroxypyridine and 3,5-Dichloro-2-pyridinol .
Synthesis Analysis
The synthesis of 3,5-Dichloro-2-pyridone involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate . Another method involves the use of palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-pyridone can be represented using the IUPAC Standard InChI: InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 3,5-Dichloro-2-pyridone are primarily based on pyridine rings, cyclization, and cycloaddition reactions . The reaction of 2,3,5-trichloropyridine under certain conditions can lead to the formation of 3,5-Dichloro-2-pyridone .Physical And Chemical Properties Analysis
3,5-Dichloro-2-pyridone is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .Scientific Research Applications
Synthesis and Chemical Reactions
- O- and N-substituted Products Synthesis : The treatment of 3,5-dichloro-2-pyridone with various benzenesulfonyl chlorides yields O- and N-sulfonylated products, which are isolable and stable, differentiated by their infrared and ultraviolet spectra (Hamer & Lira, 1972).
- 3,5-Dichloro-4-pyridon-1-acetic Acid Synthesis : Synthesizing 3,5-dichloro-4-pyridon-1-acetic acid involves starting with 4-pyridon and sodium hypochlorite, followed by a reaction with ethyl chloroacetate, leading to high yield and product purity suitable for industrial use (Zhang Huan-yu, 2006).
Photophysical and Coordination Properties
- Boron-Dipyrromethene Derivatives : 3,5-Dichloro-2-pyridone in the synthesis of Boron-Dipyrromethene derivatives demonstrates altered photophysical properties and potential in imaging applications (Khan, Rao, & Ravikanth, 2010).
- Coordination Chemistry : The coordination chemistry of 2-pyridone derivatives, including 3,5-dichloro-2-pyridone, shows significant usage in forming dimeric complexes with various metals, relevant in understanding metal-metal bonding and in modelling interactions of platinum complexes with nucleobases (Rawson & Winpenny, 1995).
Biological Evaluation
- Antiproliferative Agents : Pyridone-annelated isoindigos, synthesized from 3,5-dichloro-2-pyridone derivatives, exhibit strong antiproliferative activities against various human tumor cell lines, suggesting their potential as anticancer agents (Saleh et al., 2014).
- Antimicrobial Agents : Benzimidazole bearing 2-pyridone derivatives, synthesized from 3,5-dichloro-2-pyridone, have been assessed for their antimicrobial activities, showing substantial antibacterial and antifungal properties (Desai, Shihory, & Kotadiya, 2014).
Structural and Spectroscopic Studies
- Tautomerism Study : Infrared studies of chlorinated 2-pyridinols, including 3,5-dichloro-2-pyridone, provide insights into their tautomerism, which is significant for understanding their chemical behavior and applications (King, Dilling, & Tefertiller, 1972).
Novel Synthetic Methods
- Rapid Synthesis Methods : Libraries of substituted 2-pyridone derivatives, including 3,5-dichloro-2-pyridone, have been generated using microwave-assisted solution phase methods, highlighting efficient synthesis techniques for these compounds (Gorobets et al., 2004).
Safety And Hazards
Future Directions
Given the versatile applications of compounds with pyridine rings in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds like 3,5-Dichloro-2-pyridone is an important research field . Future research could focus on developing new synthetic methods and exploring potential applications .
properties
IUPAC Name |
3,5-dichloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOPWJJZSJEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-pyridone | |
CAS RN |
5437-33-2 | |
Record name | 3,5-Dichloro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dichloro-2-pyridone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437332 | |
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Record name | 3,5-Dichloro-2-pyridone | |
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Record name | 2(1H)-Pyridinone, 3,5-dichloro- | |
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Record name | 3,5-dichloro-2-pyridone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.190 | |
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Record name | 3,5-DICHLORO-2-PYRIDONE | |
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Citations
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